molecular formula C16H17NO3S B6622950 4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid

4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid

Cat. No.: B6622950
M. Wt: 303.4 g/mol
InChI Key: GRXCVOWWRSDIIF-UHFFFAOYSA-N
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Description

4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid is a complex organic compound that features a benzoic acid core with a thiophene ring and a methylated amide linkage

Properties

IUPAC Name

4-[[methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-17(15(18)7-4-13-8-9-21-11-13)10-12-2-5-14(6-3-12)16(19)20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCVOWWRSDIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with a suitable acylating agent to form the 3-thiophen-3-ylpropanoyl intermediate. This intermediate is then reacted with methylamine to form the amide linkage. Finally, the benzoic acid moiety is introduced through a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid is unique due to its combination of a thiophene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

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